Bifunctional Monomer for Branched PEI
1-Aziridineethanamine functions as a bifunctional monomer that introduces branching points during ring-opening polymerization, yielding hyperbranched polyethylenimine (PEI) architectures. In contrast, polymerization of the parent aziridine (ethylenimine) proceeds via a chain-growth mechanism that predominantly produces linear polymer chains when catalyzed appropriately, or uncontrolled branched structures lacking defined architecture [1]. The pendant primary amine of 1-aziridineethanamine acts as a chain-transfer or branching site, enabling the deliberate construction of dendritic or highly branched PEI with enhanced polycationic character and gene-delivery efficacy [2].
| Evidence Dimension | Polymer Architecture Control |
|---|---|
| Target Compound Data | Enables synthesis of branched and hyperbranched polyethylenimine (PEI) via pendant primary amine participation |
| Comparator Or Baseline | Ethylenimine (aziridine, CAS 151-56-4): Polymerization yields linear PEI or uncontrolled branched PEI, lacking defined dendritic branching control |
| Quantified Difference | Qualitative: Bifunctional vs. monofunctional monomer; enables deliberate branching vs. linear chain extension |
| Conditions | Ring-opening polymerization (cationic or anionic initiation) |
Why This Matters
Procurement of 1-aziridineethanamine is essential for synthesizing branched PEI with tailored polycationic properties for gene transfection and surface modification, a capability not afforded by the simpler ethylenimine monomer.
- [1] Gleede, T., Reisman, L., Rieger, E., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10, 3257-3283. View Source
- [2] Weyts, K. F., & Goethals, E. J. (1988). New synthesis of linear polyethyleneimine. Polymer Bulletin, 19, 13–19. View Source
